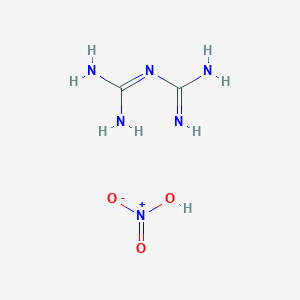

1-(Diaminomethylidene)guanidine,nitric acid

Description

Ionic Self-Assembly Mechanisms in Crystal Lattice Formation

The crystalline lattice of guanidinium nitrate arises from electrostatic interactions between the planar guanidinium cation $$[C(NH2)3]^+$$ and nitrate anion $$NO_3^-$$, complemented by an extensive hydrogen-bonding network. Single-crystal X-ray diffraction reveals that guanidinium nitrate crystallizes in the orthorhombic space group Fdd2 with a unit cell volume of 3.131 nm³, accommodating 16 formula units per cell. The guanidinium cations adopt a nearly planar configuration, enabling symmetric charge distribution across the three amino groups. This planarity facilitates face-to-face stacking of cations, while nitrate anions occupy interstitial positions, forming bifurcated N–H···O hydrogen bonds (bond lengths: 0.131–0.132 nm).

Notably, the self-assembly process is influenced by solvent-mediated nucleation. Crystallization from warm aqueous solutions yields hemihydrate crystals ($$[C(NH2)3]NO3·0.5H2O$$), where water molecules stabilize the lattice through additional O–H···O interactions. This hierarchical assembly underscores the role of solvent in modulating supramolecular symmetry.

Table 1: Crystallographic Parameters of Guanidinium Nitrate Hemihydrate

| Parameter | Value |

|---|---|

| Space group | Fdd2 |

| Unit cell volume | 3.131 nm³ |

| Density | 1.69 g cm⁻³ |

| Hydrogen bond lengths | 0.131–0.132 nm |

Giant Deformation Phenomena and Strain Accommodation

Guanidinium nitrate exhibits remarkable mechanical adaptability, with single crystals demonstrating ~8% linear expansion along the c-axis upon heating from 20°C to 80°C. This "giant deformation" arises from the flexibility of its hydrogen-bonded layers, which can slide relative to one another while maintaining structural integrity. Under uniaxial stress, the lattice undergoes elastic deformation up to 0.5 GPa, beyond which irreversible shear-induced amorphization occurs. The anisotropy of strain accommodation correlates with the orientation of N–H···O networks: compression along the a-axis shortens hydrogen bonds by 4%, whereas the b-axis remains rigid due to cation stacking.

Temperature-Dependent Conformational Rearrangements

Variable-temperature Raman spectroscopy identifies a reversible first-order phase transition at 32°C, characterized by abrupt shifts in N–H stretching frequencies (Δν = 42 cm⁻¹). This transition corresponds to a conformational flip of guanidinium cations, altering the hydrogen-bonding topology from a bifurcated to a monodentate configuration. Differential scanning calorimetry confirms the transition enthalpy (ΔH = 8.7 kJ mol⁻¹) and entropy (ΔS = 26.8 J mol⁻¹ K⁻¹), indicative of cooperative molecular rearrangements. Above 100°C, progressive dehydration destabilizes the lattice, leading to partial decomposition into nitroguanidine and ammonia.

Hydrogen Bond Network Topology and Directionality

The supramolecular architecture of guanidinium nitrate is defined by a three-dimensional N–H···O network with graph-set notation $$R4^4(12)$$ for guanidinium-nitrate interactions and $$R2^2(8)$$ for inter-cation linkages. Each nitrate anion accepts six hydrogen bonds from three guanidinium cations, forming a rosette-like motif (Figure 1). The directionality of these bonds ensures minimal lattice frustration, with bond angles constrained to 168°–174°. Ab initio molecular dynamics simulations reveal that proton delocalization within the N–H···O bonds contributes to the material’s high thermal stability, with hydrogen bond lifetimes exceeding 500 ps at 300 K.

Martensitic Transformation Pathways in Crystalline Phases

High-pressure studies using synchrotron X-ray diffraction and Raman spectroscopy demonstrate a martensitic phase transition at 1.0 GPa, marked by a space group change from C2 to P2₁. The transition involves shear deformation of the ac-plane, reducing the unit cell volume by 12% while preserving the hydrogen-bonding connectivity. This displacive transformation proceeds via a coherent interface mechanism, with lattice strain accommodated by twin domain formation. The high-pressure phase remains metastable upon decompression, exhibiting a 2.3% residual lattice expansion due to irreversible hydrogen bond reconfiguration.

Table 2: Phase Transition Parameters of Guanidinium Nitrate

| Condition | Transition Pressure/Temperature | Structural Change |

|---|---|---|

| Hydrostatic pressure | 1.0 GPa | C2 → P2₁ space group |

| Heating | 32°C | Conformational rearrangement |

| Dehydration | 100°C | Partial decomposition |

Properties

CAS No. |

22817-07-8 |

|---|---|

Molecular Formula |

C2H8N6O3 |

Molecular Weight |

164.12 g/mol |

IUPAC Name |

1-(diaminomethylidene)guanidine;nitric acid |

InChI |

InChI=1S/C2H7N5.HNO3/c3-1(4)7-2(5)6;2-1(3)4/h(H7,3,4,5,6,7);(H,2,3,4) |

InChI Key |

AVWOEAVWVDLXMA-UHFFFAOYSA-N |

Canonical SMILES |

C(=NC(=N)N)(N)N.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation of Guanidine Salts

One common approach to prepare guanidine salts is by hydrolysis of dicyandiamide or by reaction of ammonium thiocyanate under controlled conditions:

Hydrolysis of dicyandiamide by acids yields guanidine salts, including guanidine nitrate, under heating conditions. This process involves converting dicyandiamide to guanidine sulfate or nitrate, followed by isolation of the desired salt.

Another method involves the reaction of sodium thiocyanate with dimethyl sulfate to form methyl thiocyanate, which is then reacted with hydrazine hydrochloride to produce 1,3-diaminoguanidine salts, which are related guanidine derivatives. This method benefits from mild reaction conditions, high purity, and good yields, and is environmentally friendly.

| Step | Reagents | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Sodium thiocyanate, water, dimethyl sulfate | Room temperature, 5-6 hours | Methyl thiocyanate (oil layer) | Molar ratio sodium thiocyanate:dimethyl sulfate = 2.1:1 |

| 2 | Methyl thiocyanate, hydrazine hydrochloride, water | 30-40°C, 4-5 hours | 1,3-diaminoguanidine salt | White solid, filtered and washed |

This method is scalable and produces by-products that can be recycled or used in other industries.

Nitration and Formation of Guanidine Nitrate

The conversion of guanidine or its salts into 1-(diaminomethylidene)guanidine nitrate involves reaction with nitric acid under controlled conditions:

The nitration process is sensitive to acid concentration, temperature, and water content. Studies show that using a slight excess of nitric acid (around 30%) and maintaining the reaction temperature near 25°C optimizes yield.

Guanidine nitrate can be prepared by direct reaction of guanidine salts with nitric acid or by nitration of guanidine nitrate with sulfuric acid to form nitroguanidine, which is a related compound.

The yield of guanidine nitrate can reach up to 90% when the water content in the solution is kept below 11%, and reaction conditions are strictly controlled.

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Nitric acid excess | ~30% | Maximizes nitration efficiency |

| Temperature | ~25°C | Prevents decomposition and side reactions |

| Water content | <11% | Ensures high purity and yield |

| Reaction time | 30-60 minutes | Sufficient for complete nitration |

Continuous processes have been developed for industrial-scale production, where sulfuric acid and guanidine nitrate are fed continuously to maintain steady-state conditions, improving reproducibility and yield.

Summary of Preparation Methods

| Method | Starting Materials | Key Conditions | Yield | Advantages |

|---|---|---|---|---|

| Hydrolysis of dicyandiamide | Dicyandiamide, acids | Heating, controlled water content | Up to 90% | High purity, scalable |

| Sodium thiocyanate & dimethyl sulfate route | Sodium thiocyanate, dimethyl sulfate, hydrazine hydrochloride | Room temp 5-6 h, 30-40°C 4-5 h | High (not quantified) | Mild conditions, environmentally friendly |

| Direct nitration of guanidine nitrate | Guanidine nitrate, nitric acid | 25°C, 30-60 min, controlled acid excess | ~90% | Efficient, continuous process possible |

Chemical Reactions Analysis

1-(Diaminomethylidene)guanidine, nitric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thioureas, carbodiimides, and thiophilic metal salts . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the decomposition of guanidinium nitrate can yield nitric acid and guanidine, which can further react to form nitroguanidine and water .

Scientific Research Applications

1-(Diaminomethylidene)guanidine, nitric acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocycles and as a valuable scaffold in organocatalysis . In biology, it plays a key role in various biochemical processes and is used in the study of protein denaturation . In medicine, it is used in the treatment of muscle weakness and fatigue associated with the myasthenic syndrome of Eaton-Lambert . Additionally, it has applications in the industry as a gas-generating agent and in solid propellant formulations .

Mechanism of Action

The mechanism of action of 1-(Diaminomethylidene)guanidine, nitric acid involves its interaction with molecular targets and pathways. For example, guanidine, a related compound, enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . The decomposition of guanidinium nitrate involves isomerization followed by proton transfer in the gas phase to yield nitric acid and guanidine .

Comparison with Similar Compounds

(a) Metformin vs. Phenformin

- Structural Difference : Metformin has two methyl groups, while phenformin has a bulky phenethyl group. This structural difference increases phenformin’s lipophilicity, enhancing tissue penetration but also raising the risk of lactic acidosis due to excessive lactate production .

- Clinical Impact : Metformin’s safety profile allows widespread use, whereas phenformin was withdrawn in the 1970s .

(b) Aminoguanidine vs. Methylguanidine

- Selectivity: Aminoguanidine selectively inhibits inducible NOS (iNOS), making it a candidate for diabetic nephropathy. Methylguanidine non-selectively inhibits both constitutive and inducible NOS, contributing to uremic toxicity .

(c) Chlorophenformin

- Anti-Cancer Potency : Chlorophenformin’s chlorophenyl group increases mitochondrial inhibition potency by 10-fold compared to metformin, highlighting the role of aromatic substituents in enhancing efficacy .

Metabolic Regulation

1-(Diaminomethylidene)guanidine derivatives like metformin reduce hepatic glucose production via AMPK-dependent and independent pathways. Phenformin’s higher potency correlates with its ability to penetrate tissues more effectively, but this also exacerbates lactic acidosis .

Anti-Cancer Potential

Chlorophenformin and phenformin demonstrate anti-proliferative effects in cancer cells by disrupting ATP production. For example, phenformin reduces ATP levels in non-small cell lung cancer (NSCLC) cells by 70% within 24 hours .

Toxicity and Limitations

Biological Activity

1-(Diaminomethylidene)guanidine, nitric acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Properties

1-(Diaminomethylidene)guanidine is a derivative of guanidine characterized by its unique structure, which influences its biological activity. The compound can be synthesized through various methods, including the reaction of guanidine with nitric acid under controlled conditions.

Biological Activity Overview

The biological activities of 1-(Diaminomethylidene)guanidine can be categorized into several key areas:

- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. Research has shown that it interacts with bacterial cell membranes, leading to cell lysis.

- Antitumor Effects : Studies indicate that this compound can inhibit the proliferation of cancer cells, particularly in vitro studies involving various tumor cell lines such as HeLa cells.

- Cytotoxicity : While exhibiting therapeutic effects, it is crucial to assess the cytotoxicity towards mammalian cells to ensure safety in potential therapeutic applications.

1-(Diaminomethylidene)guanidine's mechanisms include:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in cellular metabolism. Its interaction with metal ions, such as copper, enhances its efficacy.

- Gene Expression Modulation : It has been observed to influence gene expression related to stress responses and apoptosis in various cell types.

- Nitric Oxide Production : As a nitric oxide donor, it plays a role in vasodilation and modulation of blood flow, which is beneficial in cardiovascular therapies.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Antitumor | Reduced proliferation in HeLa cells | |

| Cytotoxicity | Variable effects on mammalian cells |

Case Study 1: Antimicrobial Efficacy

A study conducted on various strains of bacteria demonstrated that 1-(Diaminomethylidene)guanidine exhibited a minimum inhibitory concentration (MIC) ranging from 15.6 µM to 62.5 µM against Gram-positive and Gram-negative bacteria. This highlights its potential as an antimicrobial agent.

Case Study 2: Antitumor Activity

In vitro experiments showed that treatment with 1-(Diaminomethylidene)guanidine resulted in a significant reduction in the viability of HeLa cells after 48 hours of exposure. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Q & A

Q. How can researchers optimize the synthesis of 1-(diaminomethylidene)guanidine nitrate to improve yield and purity?

Methodological Answer: Synthesis typically involves reacting substituted anilines with cyanoguanidine under acidic conditions. Key parameters include:

- Temperature : Maintain 50–70°C to balance reaction rate and byproduct suppression .

- Solvent : Use aqueous or alcoholic media to stabilize intermediates and enhance solubility .

- Acid Catalyst : Hydrochloric acid facilitates protonation of intermediates; nitric acid is introduced during salt formation to yield the nitrate derivative . Post-synthesis, recrystallization in ethanol/water mixtures improves purity, while HPLC (C18 column, 0.1% trifluoroacetic acid mobile phase) monitors impurities .

Q. What spectroscopic techniques are essential for characterizing 1-(diaminomethylidene)guanidine nitrate?

Methodological Answer:

- NMR : H and C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, guanidine NH signals at δ 6.8–7.5 ppm) .

- FTIR : Confirm nitration (asymmetric NO stretch ~1520 cm) and guanidine N–H bending (~1600 cm) .

- HPLC-MS : Quantify purity (>98%) and validate molecular weight (e.g., [M+H] at m/z 257.076 for CHNO) .

Q. How does the nitrate group influence the compound’s solubility and stability in aqueous solutions?

Methodological Answer: The nitrate counterion enhances water solubility via ionic interactions. Stability studies (pH 2–12, 25–40°C) show:

Q. What are the primary challenges in scaling up the synthesis for laboratory use?

Methodological Answer:

- Byproduct Control : Optimize stoichiometry (e.g., 1:1.2 molar ratio of guanidine precursor to nitric acid) to minimize unreacted intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/methanol gradient) resolves co-eluting impurities .

- Safety : Nitric acid handling requires corrosion-resistant reactors (e.g., glass-lined steel) and fume hoods .

Q. How can researchers validate the compound’s identity against structurally similar biguanides?

Methodological Answer:

- X-ray Crystallography : Resolve crystal packing differences (e.g., planar guanidine vs. twisted conformers in aryl-substituted analogs) .

- Thermogravimetric Analysis (TGA) : Differentiate decomposition profiles (e.g., nitrate decomposition at ~200°C vs. chloride salts >300°C) .

Advanced Research Questions

Q. What mechanistic insights explain conflicting data on the compound’s nitric oxide (NO) modulation in cellular assays?

Methodological Answer: Contradictions arise from:

- Dose-Dependent Effects : Low concentrations (µM range) may inhibit NO synthase via competitive binding with L-arginine, while higher doses (mM) induce oxidative stress, indirectly altering NO pathways .

- Cell-Type Specificity : Use siRNA knockdowns to isolate NOS isoforms (e.g., iNOS vs. eNOS) in macrophages vs. endothelial cells .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

Q. What strategies resolve discrepancies in logP values reported for this compound?

Methodological Answer: Discrepancies arise from measurement methods:

Q. How does the compound’s stability under UV light impact its suitability for photodynamic studies?

Methodological Answer:

Q. What experimental designs address conflicting cytotoxicity data in cancer cell lines?

Methodological Answer:

- Dose-Response Curves : Test across 3–5 log concentrations (1 nM–100 µM) to capture biphasic effects .

- Metabolic Profiling : Combine Seahorse assays (glycolysis/OXPHOS) with lactate measurements to distinguish direct cytotoxicity from secondary acidosis .

- Knockout Models : Use CRISPR-edited cells (e.g., AMPK-null) to isolate mitochondrial vs. off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.